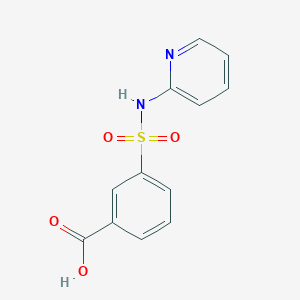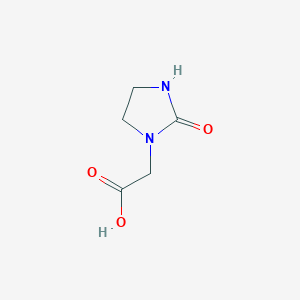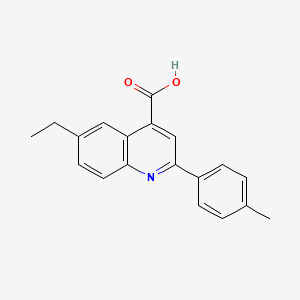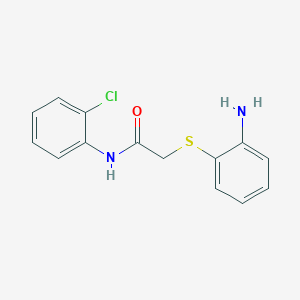
1,3-ジフェニル-1H-ピラゾール-4-酢酸
説明
1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is a useful research compound. Its molecular formula is C17H14N2O2 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 40.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
新規化合物の合成
1,3-ジフェニル-1H-ピラゾール-4-酢酸は、新規化合物の合成に使用されます。 例えば、1,3-ジフェニル-1H-ピラゾール-4-カルボニトリルのワンポット合成に使用されます . このプロセスは、価値があり汎用性の高い前駆体(ニトリル)の合成のための堅牢でスケーラブルなツールとして機能し、さまざまな医薬品的に重要な価値のある化合物の合成への道を開きます .
抗リーシュマニア活性および抗マラリア活性
1,3-ジフェニル-1H-ピラゾール-4-酢酸構造を有する化合物は、強力な抗リーシュマニア活性と抗マラリア活性を含むさまざまな薬理学的効果で知られています . いくつかのヒドラジン結合ピラゾールが合成され、そのin vitro抗リーシュマニア活性とin vivo抗マラリア活性が評価されています .
アミノチアゾールの調製
この化合物は、γ-セクレターゼモジュレーターとして認識されているアミノチアゾールの調製のための試薬として使用されます . これらのモジュレーターは、アルツハイマー病の研究と治療において重要です。
アミノピリドインドールカルボキサミドの調製
1,3-ジフェニル-1H-ピラゾール-4-酢酸は、アミノピリドインドールカルボキサミドの調製にも使用されます . これらの化合物は、骨髄増殖性疾患治療のための潜在的なJAK2阻害剤です。
ピリジン誘導体の合成
この化合物は、TGF-β1と活性Aシグナル伝達阻害剤であるピリジン誘導体の合成に関与しています . これらの阻害剤は、がん研究の分野において重要です。
MK-2461アナログの調製
1,3-ジフェニル-1H-ピラゾール-4-酢酸は、MK-2461アナログの調製に使用されます . これらのアナログは、さまざまなタイプのがんの治療のための有望な標的であるc-Metキナーゼの阻害剤です。
作用機序
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that compounds bearing nitrile functional groups, like 1h-pyrazole-4-acetic acid, 1,3-diphenyl-, are active pharmacophores . They can serve as a versatile precursor for the synthesis of various functional groups such as carbonyl compounds (carboxylic acids, aldehydes, ketones, amides, etc.), alcohols, amines, and important heterocycles .
Biochemical Pathways
It’s known that pyrazole derivatives can be extensively utilized in the synthesis of agrochemicals, active pharmaceutical ingredients, dyes, synthetic rubbers, herbicides, and polymers .
Result of Action
It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities . For example, some hydrazine-coupled pyrazoles have shown superior antipromastigote activity .
Safety and Hazards
While specific safety and hazard information for 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- was not found in the search results, it’s important to handle all chemical compounds with appropriate safety measures. For related compounds, hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .
生化学分析
Biochemical Properties
1H-Pyrazole-4-acetic acid, 1,3-diphenyl- plays a crucial role in several biochemical reactions. It is known to interact with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. By inhibiting these enzymes, 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties .
Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases. These interactions can modulate the activity of these proteins, leading to changes in cellular responses. For example, 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- has been shown to inhibit the activity of protein kinase C, a key regulator of cell proliferation and differentiation .
Cellular Effects
1H-Pyrazole-4-acetic acid, 1,3-diphenyl- exerts various effects on different types of cells and cellular processes. In immune cells, it can modulate the production of cytokines and chemokines, which are critical for the immune response. By inhibiting the production of these signaling molecules, 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- can reduce inflammation and immune cell activation .
In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating caspases and other pro-apoptotic proteins. This effect is particularly significant in cancer therapy, as it can help eliminate malignant cells while sparing normal cells . Furthermore, 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- can influence cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- involves several key interactions with biomolecules. One of the primary mechanisms is the inhibition of enzyme activity. For instance, by binding to the active site of cyclooxygenase, this compound prevents the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators .
Additionally, 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- can modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis . The compound’s ability to inhibit protein kinase C also contributes to its effects on cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can change over time, depending on factors such as concentration and exposure duration.
Long-term exposure to 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- has been associated with sustained inhibition of inflammatory responses and prolonged induction of apoptosis in cancer cells . These effects are particularly relevant for in vitro and in vivo studies, where the compound’s stability and long-term impact on cellular function are critical considerations.
Dosage Effects in Animal Models
The effects of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- in animal models can vary with different dosages. At low doses, the compound has been shown to exhibit anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve therapeutic benefits. Beyond this threshold, increasing the dosage can enhance the compound’s efficacy but also increase the risk of toxicity . These findings highlight the importance of optimizing dosage regimens to balance therapeutic effects and safety.
Metabolic Pathways
1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is involved in several metabolic pathways. It is primarily metabolized in the liver by enzymes such as cytochrome P450 . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine.
特性
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16(21)11-14-12-19(15-9-5-2-6-10-15)18-17(14)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKGHLXNGWRSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CC(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368230 | |
| Record name | 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834317 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
40278-34-0 | |
| Record name | 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





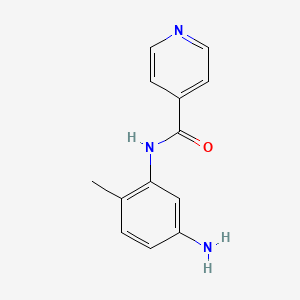

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1299521.png)


![6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1299531.png)
![5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B1299532.png)
